Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dimethyl sulfoxide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and quinoxaline-based molecules. Examples include:
Thiophene-2-carboxylate derivatives: Known for their biological activities and applications in material science.
Quinoxaline derivatives: Studied for their antimicrobial and anticancer properties.
Uniqueness
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups, contributing to its biological activity. The presence of a quinoxaline moiety and a piperidine ring enhances its interaction with biological targets.
Chemical Formula: C18H24N4O2S
Molecular Weight: 364.48 g/mol
IUPAC Name: this compound
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing thiophene and quinoxaline rings have shown promising results in inhibiting cancer cell proliferation.
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
Compound A | 23.2 | Induces apoptosis |
Compound B | 49.9 | Inhibits cell cycle progression |
Ethyl Compound | TBD | TBD |
Note: TBD refers to "To Be Determined" based on ongoing research.
Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the thiophene and quinoxaline structures can significantly impact their efficacy and selectivity towards biological targets.
- Substituents on Thiophene:
- Methyl groups at positions 4 and 5 enhance lipophilicity, improving cellular uptake.
- Quinoxaline Modifications:
- Alterations in the nitrogen positions can affect receptor binding affinity and specificity.
Study 1: Antitumor Efficacy
A recent study conducted on a series of quinoxaline derivatives demonstrated that specific substitutions led to enhanced antitumor activity against various cancer cell lines, including breast and lung cancer cells. The study reported an IC50 value of approximately 30 μM for one of the derivatives, indicating significant potential for further development.
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects where compounds structurally related to this compound were tested against neurodegenerative models. Results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates.
Properties
Molecular Formula |
C23H28N4O2S |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N4O2S/c1-5-29-23(28)19-15(3)16(4)30-22(19)26-20-21(27-12-10-14(2)11-13-27)25-18-9-7-6-8-17(18)24-20/h6-9,14H,5,10-13H2,1-4H3,(H,24,26) |
InChI Key |
OHONFCFZQAOFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C |
Origin of Product |
United States |
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